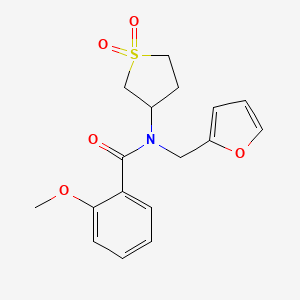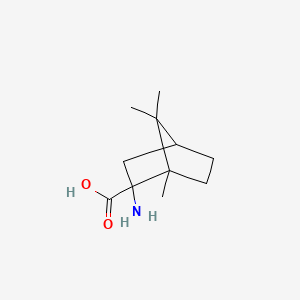![molecular formula C31H30N2O4 B12209382 N,N'-{[4-(benzyloxy)-3-methoxyphenyl]methanediyl}bis(2-methylbenzamide)](/img/structure/B12209382.png)
N,N'-{[4-(benzyloxy)-3-methoxyphenyl]methanediyl}bis(2-methylbenzamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-{[4-(benzyloxy)-3-methoxyphenyl]methanediyl}bis(2-methylbenzamide) is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes benzyloxy and methoxy functional groups attached to a phenyl ring, and two methylbenzamide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-{[4-(benzyloxy)-3-methoxyphenyl]methanediyl}bis(2-methylbenzamide) typically involves multiple steps. One common method includes the reaction of 4-benzyloxy-3-methoxybenzaldehyde with benzohydrazide to yield (E)-N’-{[4-(benzyloxy)-3-methoxybenzylidene]}benzohydrazide . This intermediate can then be further reacted with appropriate reagents to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as those used in laboratory settings, scaled up for larger production volumes. This would include the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-{[4-(benzyloxy)-3-methoxyphenyl]methanediyl}bis(2-methylbenzamide) can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by the presence of the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as halides or amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position typically yields benzoic acid derivatives .
Scientific Research Applications
N,N’-{[4-(benzyloxy)-3-methoxyphenyl]methanediyl}bis(2-methylbenzamide) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N’-{[4-(benzyloxy)-3-methoxyphenyl]methanediyl}bis(2-methylbenzamide) involves its interaction with specific molecular targets. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxy-3-methoxybenzaldehyde: Shares the benzyloxy and methoxy functional groups but lacks the methylbenzamide groups.
N’-{[4-(benzyloxy)-3-methoxybenzylidene]}benzohydrazide: An intermediate in the synthesis of the target compound.
Uniqueness
N,N’-{[4-(benzyloxy)-3-methoxyphenyl]methanediyl}bis(2-methylbenzamide) is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various research applications, distinguishing it from other similar molecules.
Properties
Molecular Formula |
C31H30N2O4 |
|---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
N-[(3-methoxy-4-phenylmethoxyphenyl)-[(2-methylbenzoyl)amino]methyl]-2-methylbenzamide |
InChI |
InChI=1S/C31H30N2O4/c1-21-11-7-9-15-25(21)30(34)32-29(33-31(35)26-16-10-8-12-22(26)2)24-17-18-27(28(19-24)36-3)37-20-23-13-5-4-6-14-23/h4-19,29H,20H2,1-3H3,(H,32,34)(H,33,35) |
InChI Key |
RMXDNEARUNSMMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)NC(=O)C4=CC=CC=C4C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-fluorophenyl)-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B12209307.png)
![(2Z)-1-[4-chloro-3-(piperidin-1-ylsulfonyl)phenyl]-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)ethanone](/img/structure/B12209315.png)

![4-chloro-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide](/img/structure/B12209323.png)
![5-Tert-butyl-3-(4-chlorophenyl)-7-(3,5-dimethylpiperidin-1-yl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B12209335.png)
![1-(3-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B12209341.png)
![8-[2-(4-fluorophenyl)ethylamino]-7-[(4-fluorophenyl)methyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12209351.png)

![N-[(2Z)-3-(2-methoxyethyl)-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12209369.png)
![N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B12209374.png)
![3-[4-(4-methoxyphenyl)piperazin-1-yl]-2-benzofuran-1(3H)-one](/img/structure/B12209381.png)
![2-{4-[(8-methoxy-4-methylquinazolin-2-yl)amino]-3,6-dihydro-1,3,5-triazin-1(2H)-yl}ethanol](/img/structure/B12209385.png)
![2-[(2-Hydroxy-3-naphthyloxypropyl)amino]butan-1-ol](/img/structure/B12209393.png)
![N-[(2E)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide](/img/structure/B12209398.png)
